molecular formula C19H21ClFN3O B2612834 2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime CAS No. 672951-78-9

2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime

Cat. No. B2612834
CAS RN: 672951-78-9
M. Wt: 361.85
InChI Key: KWDYYFNITLLAEM-QOCHGBHMSA-N
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Description

“2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime” is a chemical compound with the molecular formula C19H21ClFN3O . It has a molar mass of 361.84 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.21±0.1 g/cm3 and a predicted boiling point of 473.1±55.0 °C .

Scientific Research Applications

Pharmacophoric Contributions to Receptor Affinity

Arylcycloalkylamines, including phenyl piperidines and piperazines, are significant due to their pharmacophoric groups which improve the potency and selectivity of binding affinity at D2-like receptors. This class of compounds, exemplified by 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, shows that while the predictability of specific effects of arylalkyl moieties is limited, the composite structure plays a crucial role in receptor selectivity and potency (Sikazwe et al., 2009).

Metabolism and Disposition

Arylpiperazine derivatives, including those for depression, psychosis, or anxiety treatment, undergo extensive metabolism. This includes N-dealkylation leading to 1-aryl-piperazines, which possess a variety of effects, primarily related to serotonin receptors. These metabolites distribute extensively in tissues and undergo further biotransformation, highlighting the complex metabolic pathways of arylpiperazine derivatives (Caccia, 2007).

Therapeutic Applications

Piperazine derivatives showcase a broad spectrum of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. Modifications to the piperazine nucleus can significantly impact the medicinal potential of resultant molecules, suggesting piperazines as a flexible building block in drug discovery (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues play a significant role as a core in drugs with diverse pharmacological activities. Notably, several potent molecules containing piperazine have shown activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine as a vital building block in the development of anti-mycobacterial agents, with a focus on design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved sources. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity , but the specific activities of this compound would need to be determined experimentally.

properties

IUPAC Name

(E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c1-25-22-19(15-5-7-17(21)8-6-15)14-23-9-11-24(12-10-23)18-4-2-3-16(20)13-18/h2-8,13H,9-12,14H2,1H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDYYFNITLLAEM-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CN1CCN(CC1)C2=CC(=CC=C2)Cl)\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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